molecular formula C23H16Cl3N3O2S B7730785 (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B7730785
M. Wt: 504.8 g/mol
InChI Key: NDGAXGCCAVSGSO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by its complex structure, which includes an allyloxy group, a chlorophenyl group, a cyano group, and a thiazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 3,4-dichlorobenzylamine with a suitable thioamide under acidic conditions.

    Introduction of the allyloxy group: The allyloxy group can be introduced through an etherification reaction using an appropriate allyl halide and a base.

    Formation of the acrylamide backbone: This involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide structure.

    Final coupling reaction: The final step involves coupling the intermediate with 2-cyano-5-chlorophenylboronic acid under palladium-catalyzed conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-(methoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
  • (E)-3-(2-(ethoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
  • (E)-3-(2-(propoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Uniqueness

The uniqueness of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide lies in its allyloxy group, which can impart different reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

(E)-3-(5-chloro-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3O2S/c1-2-7-31-21-6-4-17(24)11-15(21)10-16(12-27)22(30)29-23-28-13-18(32-23)8-14-3-5-19(25)20(26)9-14/h2-6,9-11,13H,1,7-8H2,(H,28,29,30)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGAXGCCAVSGSO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.